molecular formula C16H16N2O4S B2984896 (E)-3-(4-methyl-3-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acrylic acid CAS No. 433330-03-1

(E)-3-(4-methyl-3-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acrylic acid

Cat. No. B2984896
CAS RN: 433330-03-1
M. Wt: 332.37
InChI Key: JRMSSIVVFFYDIS-VOTSOKGWSA-N
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Description

The compound is a type of sulfonamide, which is a group of compounds containing a sulfur atom bonded to two oxygen atoms and one nitrogen atom. Sulfonamides are known for their use in medicine, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a phenyl group (a ring of six carbon atoms), and an acrylic acid group, which consists of a two-carbon double bond and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Catalyst and Reaction Mechanism Studies

Research on catalytic processes and reaction mechanisms is a significant application area. For instance, the study by Murphy et al. (2017) demonstrated how the selectivity toward the dehydration pathway of methyl lactate to produce acrylic acid, an essential chemical feedstock, could be enhanced by introducing pyridine in the reaction feed. This approach helped increase selectivity by inhibiting side pathways, thereby improving catalyst stability and efficiency (Murphy, Letterio, & Xu, 2017).

Polymer Science and Materials Engineering

In the field of polymer science and materials engineering, the study of polymeric structures and their interactions with other compounds is crucial. Sakurai, Douglas, and MacKnight (1992) investigated the acid/base interaction in blends of poly(styrene sulfonic acid) with poly(ethyl acrylate-co-4-vinylpyridine), revealing significant insights into the sulfonic acid and pyridine group interactions within polymers. This research contributes to the understanding of polymer blending and the design of novel materials with tailored properties (Sakurai, Douglas, & MacKnight, 1992).

Molecular Engineering and Organic Synthesis

The synthesis and functionalization of organic compounds is another area of application. Kim et al. (2006) engineered organic sensitizers for solar cell applications, highlighting the role of functionalized unsymmetrical organic sensitizers in improving photovoltaic efficiency. Such studies underscore the importance of molecular engineering in developing renewable energy technologies (Kim et al., 2006).

Analytical and Spectroscopic Techniques

Analytical and spectroscopic techniques also benefit from the study of such compounds. Zuccarello et al. (1982) conducted a comprehensive spectroscopic investigation of acrylic acid and its derivatives, providing valuable information on the structural and electronic properties of these compounds. This research aids in the understanding of compound behaviors and interactions at the molecular level (Zuccarello, Buemi, Fasone, Gandolfo, Raudino, & Grasso, 1982).

Mechanism of Action

If this compound behaves like other sulfonamides, it may act as an inhibitor of bacterial enzymes, which makes sulfonamides effective antibiotics .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s safe to assume that it should be handled with gloves and safety glasses, and that it should not be ingested or come into contact with skin .

Future Directions

The potential applications of this compound would depend on its properties. If it exhibits antibiotic activity like other sulfonamides, it could be studied for potential use in medicine .

properties

IUPAC Name

(E)-3-[4-methyl-3-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-12-4-5-13(6-7-16(19)20)9-15(12)23(21,22)18-11-14-3-2-8-17-10-14/h2-10,18H,11H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMSSIVVFFYDIS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726200
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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